
1-(3-Methylphenyl)cyclobutanecarboxylic acid
Overview
Description
1-(3-Methylphenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . It is a solid at room temperature and is primarily used in research settings . This compound is characterized by a cyclobutane ring attached to a carboxylic acid group and a 3-methylphenyl group, making it a unique structure in organic chemistry .
Preparation Methods
The synthesis of 1-(3-Methylphenyl)cyclobutanecarboxylic acid can be achieved through several methods. One common synthetic route involves the thermal cycloaddition of cyclobutene with 3-methylphenylacetylene . This reaction typically requires elevated temperatures and may be catalyzed by transition metals to improve yield and selectivity . Industrial production methods are less documented, but laboratory-scale synthesis often involves similar cycloaddition reactions under controlled conditions .
Chemical Reactions Analysis
1-(3-Methylphenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metals like palladium or platinum for cycloaddition reactions.
Scientific Research Applications
1-(3-Methylphenyl)cyclobutanecarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)cyclobutanecarboxylic acid is not fully understood, but it is believed to interact with specific molecular targets through its carboxylic acid group and aromatic ring . These interactions may involve hydrogen bonding, π-π stacking, and other non-covalent interactions that influence its biological activity . Further research is needed to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
1-(3-Methylphenyl)cyclobutanecarboxylic acid can be compared to other cyclobutane derivatives and aromatic carboxylic acids:
Cyclobutane derivatives: Compounds like cyclobutanecarboxylic acid and 1-phenylcyclobutanecarboxylic acid share similar structural features but differ in their substituents, leading to variations in reactivity and applications.
Aromatic carboxylic acids: Compounds such as benzoic acid and 3-methylbenzoic acid have similar aromatic rings and carboxylic acid groups but lack the cyclobutane ring, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of a cyclobutane ring with a 3-methylphenyl group, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
1-(3-methylphenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9-4-2-5-10(8-9)12(11(13)14)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPYKVRECSNVLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585518 | |
| Record name | 1-(3-Methylphenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202737-32-4 | |
| Record name | 1-(3-Methylphenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B1603300.png)
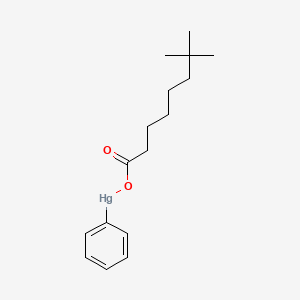



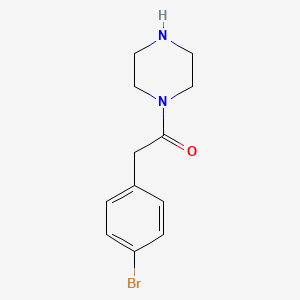
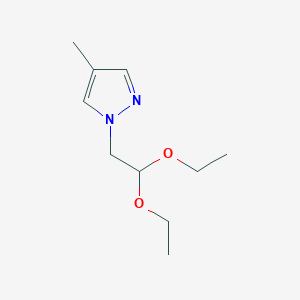


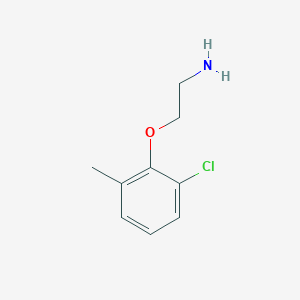
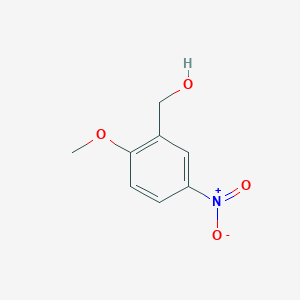

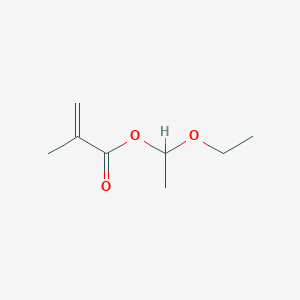
![Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]-](/img/structure/B1603320.png)
